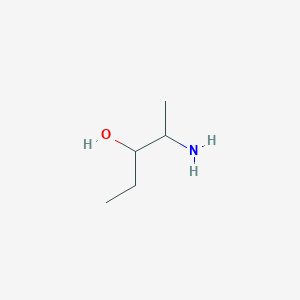

2-Aminopentan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminopentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(7)4(2)6/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGZDACJIPHKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116836-16-9 | |

| Record name | 2-aminopentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemistry and Isomeric Forms of 2 Aminopentan 3 Ol

Identification and Characterization of Stereogenic Centers

The molecular structure of 2-aminopentan-3-ol contains two stereogenic centers, located at the second and third carbon atoms of the pentane (B18724) chain. A stereogenic center, or chiral center, is an atom (typically carbon) bonded to four different atoms or groups. The presence of these two chiral centers means that this compound can exist in multiple stereoisomeric forms. The IUPAC name, this compound, indicates the amino group is on the second carbon and the hydroxyl group is on the third carbon. nih.govchemspider.com

Enantiomers and Diastereomers of this compound

With two stereogenic centers, this compound can theoretically exist as 2² = 4 stereoisomers. These isomers are classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

(2R,3S)-2-Aminopentan-3-ol: Properties and Research Focus

(2R,3S)-2-Aminopentan-3-ol is one of the four possible stereoisomers. It is a chiral amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol . nih.gov This specific stereoisomer is commercially available, often with purities of 95–98%, and requires storage under inert conditions at 2–8°C. Research into this compound primarily focuses on its utility as a chiral building block in organic synthesis, particularly in medicinal chemistry and pharmaceutical research. Its distinct stereochemistry is vital for its role in creating complex molecules with specific spatial arrangements, which can influence biological activity. Studies have explored its potential in biochemical pathways and enzyme interactions, highlighting its value in drug development as a precursor for pharmaceutical agents.

(2R,3R)-2-Aminopentan-3-ol: Distinct Stereochemical Implications

(2R,3R)-2-Aminopentan-3-ol represents another distinct stereoisomer of this compound. While sharing the same molecular formula (C₅H₁₃NO) and molecular weight as its (2R,3S) counterpart, its specific spatial arrangement leads to different intermolecular interactions, such as hydrogen bonding patterns, which can affect physical properties like solubility and crystallization behavior. Research into this isomer also points to its use in asymmetric catalysis, where its unique stereochemistry dictates divergent enantioselectivity compared to other isomers. The hydrochloride salt of (2R,3R)-2-aminopentan-3-ol is also documented, with a molecular weight of 193.19 for the salt form. cymitquimica.comhbcsci.com

Other Chiral Forms and Racemic Mixtures

In addition to the (2R,3S) and (2R,3R) configurations, the other two stereoisomers are (2S,3R) and (2S,3S)-2-aminopentan-3-ol. These represent the enantiomers of the (2R,3R) and (2R,3S) forms, respectively. chemspider.com A racemic mixture refers to an equimolar mixture of enantiomers. In the context of this compound, a racemic mixture would contain equal amounts of (2R,3S) and (2S,3R), and/or equal amounts of (2R,3R) and (2S,3S). Such mixtures are often synthesized when stereochemical control is not paramount or when a specific enantiomer is later isolated through resolution techniques. The stereochemical ambiguity of a compound labeled simply as "this compound" without specific stereochemical descriptors implies it could be a mixture of isomers or a single, unspecified stereoisomer. chemspider.com

Data Table: Comparison of this compound Stereoisomers

| Property | (2R,3S)-2-Aminopentan-3-ol | (2R,3R)-2-Aminopentan-3-ol | General this compound (Unspecified) |

| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO | C₅H₁₃NO |

| Molecular Weight ( g/mol ) | 103.16 | 103.16 | 103.16 |

| CAS Number | Not specified for this exact stereoisomer in search results, but related forms are available. | 599207-27-9 (for hydrochloride salt) ; 828930-79-6 (for hydrochloride salt) hbcsci.com | 116836-16-9 nih.gov |

| Stereogenic Centers | 2 | 2 | 2 |

| Key Research Focus | Chiral building block, medicinal chemistry, pharmaceutical research | Asymmetric catalysis, distinct stereochemical implications | General organic synthesis, potential biological activity |

| Storage Conditions | 2–8°C, under inert conditions | Not specified in search results | 4 °C americanelements.com |

| Purity | 95–98% | Not specified | Not specified |

| Hydrochloride Salt MW | Not specified | 193.19 cymitquimica.com | Not specified |

References

(2R,3S)-3-Aminopentan-2-ol. BenchChem. smolecule.com (2R,3R)-3-aminopentan-2-ol hydrochloride. Smolecule. cymitquimica.com (2R,3R)-2-Aminopentan-3-ol. CymitQuimica. hbcsci.com (2R,3R)-2-Aminopentan-3-ol. HBC. (S)-2-Aminopentan-1-ol. BenchChem. ull.es Amino acids as chiral building blocks. Synthesis of anti-β-amino alcohols and dipeptides with antiproliferative activity. riull@ull. nih.gov this compound | C5H13NO | CID 11355449 - PubChem. PubChem. chemspider.com 2-Amino-3-pentanol. ChemSpider. nih.gov (2R,3S)-3-Aminopentan-2-ol hydrochloride | C5H14ClNO | CID 87588532 - PubChem. PubChem. chemspider.com (2R,3R)-3-Aminopentan-2-ol | C5H13NO - ChemSpider. ChemSpider. Buy 1-Aminopentan-3-ol | 291535-62-1 | BenchChem. BenchChem. 3-Aminopentan-2-ol. BenchChem. americanelements.com this compound. AMERICAN ELEMENTS ®. nist.gov 3-Penten-2-ol. NIST WebBook. (2S,3S)-3-Aminobutan-2-ol hydrochloride | 310450-42-1 | Benchchem. Benchchem. rsc.org A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine (B10760008) 5-hydroxylation. RSC Publishing. spectrabase.com (2R,3R)-3-aminopentan-2-ol. SpectraBase. spectrabase.com (2R,3S)-3-AMINO-2-BUTANOL. SpectraBase. rsc.org Supporting Information. The Royal Society of Chemistry. nih.gov (2S)-3-aminopentan-2-ol | C5H13NO | CID 57714147 - PubChem. PubChem. ucd.ie Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. google.com WO1998023559A1 - Method for splitting 1-amino-alkan-2-ol compounds. Google Patents. pearson.com For each of the following, draw all possible stereoisomers. Highl... Channels for Pearson+.

Advanced Synthetic Methodologies for 2 Aminopentan 3 Ol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis

The construction of specific stereoisomers of 2-Aminopentan-3-ol relies on sophisticated synthetic strategies that control the formation of new stereogenic centers or resolve racemic mixtures. Key approaches include the asymmetric reduction of precursor molecules and directed stereoselective functionalization.

Asymmetric Reduction of Amino Ketone Precursors

A common strategy for synthesizing vicinal amino alcohols involves the stereoselective reduction of a precursor molecule that already contains the amino group (or a protected form) and a ketone functionality at the appropriate positions. This approach allows for the direct installation of the hydroxyl group with controlled stereochemistry.

Catalytic hydrogenation offers a powerful route for the reduction of various functional groups, including ketones, and can be adapted for stereoselective synthesis when combined with chiral catalysts or ligands. While direct examples for this compound are specific, the methodologies are well-established for related amino alcohols. Palladium on carbon (Pd/C) is a common heterogeneous catalyst used in hydrogenation reactions, often employed for deprotection steps or as a general reduction catalyst in the synthesis of amino alcohol derivatives . For instance, Pearlman's catalyst (Pd(OH)₂-C) is frequently used for the hydrogenolysis of benzyl (B1604629) protecting groups, a crucial step in many amino alcohol syntheses core.ac.ukull.es.

The use of chiral transition metal catalysts is central to achieving high enantioselectivity and diastereoselectivity in the reduction of amino ketone precursors. Complexes of ruthenium and rhodium with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated remarkable efficacy. For example, the hydrogenation of β-amino ketones in the presence of catalysts derived from Rh(COD)₂BF₄ and (R)-BINAP has been shown to produce syn-γ-amino alcohols with excellent diastereoselectivity rsc.org. Similarly, Ru-BINAP complexes have been implicated in achieving high enantiomeric purity in the synthesis of various amino alcohols, including positional isomers like (S)-2-Aminopentan-1-ol and (2R,3S)-3-Aminopentan-2-ol . These catalytic systems enable the selective formation of one specific stereoisomer by guiding the substrate's approach to the catalyst's active site.

Hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are versatile tools for ketone reduction. Their stereoselectivity can be significantly influenced by the substrate's structure, protecting groups, and reaction conditions. Specifically, modified hydride reagents and carefully chosen protecting groups on the amino function can dictate the diastereochemical outcome. For instance, LiAlH(O-t-BU)₃ has been shown to selectively reduce carbamate-protected amino ketones to anti-amino alcohols in ethanol (B145695) at low temperatures (-78 °C), while N-trityl-protected amino ketones yield syn-amino alcohols when treated with the same reagent in THF at -5 °C researchgate.netacs.org. Furthermore, reductions employing NaBH₄ or Zn(BH₄)₂ in the presence of N-protected amino ketones can proceed via cyclic Felkin-Anh transition states, leading to anti-α-amino alcohols researchgate.net.

Table 1: Asymmetric Reduction of Amino Ketone Precursors for Vicinal Amino Alcohols

| Method Type | Reagent/Catalyst | Substrate Type | Stereochemical Outcome/Control | Relevance to this compound Synthesis | Reference |

| Hydride Reduction | LiAlH(O-t-BU)₃ (Ethanol) | Carbamate-protected amino ketones | Selective for anti-amino alcohols | Applicable for creating specific stereoisomers of this compound. | researchgate.netacs.org |

| Hydride Reduction | LiAlH(O-t-BU)₃ (THF) | N-Trityl-protected amino ketones | Selective for syn-amino alcohols | Applicable for creating specific stereoisomers of this compound. | researchgate.netacs.org |

| Hydride Reduction | NaBH₄ / Zn(BH₄)₂ | N-protected amino ketones | Stereoselective reduction via Felkin-Anh transition to anti-α-amino alcohols | Applicable for creating specific stereoisomers of this compound. | researchgate.net |

| Catalytic Hydrogenation | Rh(COD)₂BF₄ / (R)-BINAP | β-amino ketones | Excellent diastereoselectivity for syn-γ-amino alcohols | Methodologically relevant for controlling stereochemistry in amino alcohol synthesis. | rsc.org |

| Catalytic Hydrogenation | Pd/C | Amino ketone precursors | General reduction method; part of stereoselective routes | Used in synthesis of related amino alcohols and for deprotection steps. |

Directed Stereoselective Functionalization

This category encompasses synthetic strategies where existing functional groups or the molecular architecture directs the stereochemical outcome of a reaction. Chelation control, often associated with the work of Manfred T. Reetz, is a prime example.

Chelation-controlled additions involve the formation of a transient metal chelate between a Lewis acidic metal cation and multiple heteroatoms (typically oxygen and nitrogen) on the substrate. This chelation rigidifies the transition state, leading to highly predictable diastereoselectivity. Manfred T. Reetz and colleagues have extensively developed methodologies utilizing α-amino aldehydes derived from amino acids as substrates.

The N,N-dibenzyl protecting group on α-amino aldehydes has proven particularly effective in directing stereoselective additions. When these N,N-dibenzylamino aldehydes are reacted with organometallic reagents such as organocuprates or manganese reagents, chelation-controlled additions typically yield the anti-diastereomers as the major products, often with diastereomeric excesses exceeding 90% researchgate.net. In contrast, additions of diethylzinc (B1219324) to α-(dibenzylamino) aldehydes are highly stereoselective for the syn-2-amino alcohols, with diastereomeric excesses ranging from 76-98% acs.org. A notable application of this strategy involves the synthesis of (2S,3R)-2-aminopentan-3-ol, where α-(N,N-dibenzylamino)benzyl esters are sequentially reduced to the corresponding aldehyde, followed by in situ addition of Grignard reagents, yielding the anti-β-amino alcohol with excellent stereoselectivity ull.eskuleuven.be. Other protecting groups, such as carbamoyl (B1232498) moieties, can also direct chelation, leading to threo-β-amino alcohol derivatives upon addition of organocuprates to N-carbamoyl aminoaldehydes ucla.edu.

Table 2: Directed Stereoselective Functionalization (Chelate-Controlled Additions) for Vicinal Amino Alcohols

| Approach/Method | Protecting Group | Nucleophile | Precursor Type | Stereochemical Outcome/Control | Relevance to this compound Synthesis | Reference |

| Reetz Approach | N,N-dibenzyl | Organocuprates, Manganese reagents | α-amino aldehydes | Chelation-controlled additions yield major anti-diastereomers (ds > 90%) | Applicable for creating specific stereoisomers of this compound. | researchgate.net |

| Reetz Approach | N,N-dibenzyl | Diethylzinc | α-(dibenzylamino) aldehydes | Highly stereoselective additions yield syn-2-amino alcohols (de 76-98%) | Applicable for creating specific stereoisomers of this compound. | acs.org |

| Reetz Approach | N,N-dibenzyl | Grignard reagents | α-(N,N-dibenzylamino)benzyl esters (via aldehyde intermediate) | Yields anti-β-amino alcohols with excellent stereoselectivity | Specifically demonstrated for (2S,3R)-2-aminopentan-3-ol. | ull.eskuleuven.be |

| Chelation Control | N-carbamoyl | Organocuprates | N-carbamoyl aminoaldehydes | Chelation directs predominantly threo-β-amino alcohol derivatives | Applicable for creating specific stereoisomers of this compound. | ucla.edu |

Compound List

this compound

(R)-BINAP

Palladium-on-Carbon (Pd/C)

Lithium Aluminum Hydride (LiAlH₄)

Sodium Borohydride (NaBH₄)

LiAlH(O-t-BU)₃

Ru-BINAP Complexes

N,N-dibenzylamino aldehydes

BOC-protected α-amino aldehydes

Cbz-protected α-amino aldehydes

α,β-unsaturated amino ketones

α-amino aldehydes

β-amino ketones

γ-amino alcohols

α-amino acids

(R)-α-pinene

2-amino-apopinan-3-ol

oxazaborolidine

PHOX ligand

ruthenium precursor

(S)-α,α-Diphenyl-2-pyrrolidinomethanol

(S)-proline

Diethylzinc

N-carbamoyl aminoaldehydes

THF

Ethanol

DIBAL-H

Grignard reagents

Organocuprates

Manganese reagents

RMgK

RLi

R₂Zn

Me₃SiCN/ZnCl₂

Li-enolates

Enolsilanes/LiCl·OEt

Rh(COD)₂BF₄

(S)-2-Aminopentan-1-ol

3-Aminopentan-2-ol

(2R,3S)-3-Aminopentan-2-ol

(2R,3R)-3-Aminopentan-2-ol

(2S,3S)-3-Aminopentan-2-ol

(2S,3R)-2-aminopentan-3-ol

Pearlman's catalyst (Pd(OH)₂-C)

Spisulosine

Safingol

Sphinganine

Posaconazole

Chemical Reactivity and Derivatization Studies of 2 Aminopentan 3 Ol

Oxidation Reactions: Pathways and Product Formation

The secondary hydroxyl group in 2-aminopentan-3-ol is susceptible to oxidation to yield the corresponding ketone. This transformation is a fundamental reaction in organic synthesis. The choice of the oxidizing agent is critical to ensure selectivity and prevent undesired side reactions, such as the oxidation of the amino group.

The oxidation of (2R,3S)-3-Aminopentan-2-ol, a stereoisomer of this compound, serves as a direct example of this reaction. Using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the secondary alcohol is converted to the ketone, (3S)-3-aminopentan-2-one. The general reaction is depicted below:

General Oxidation Reaction of this compound

This compound + [Oxidizing Agent] → 2-Amino-3-pentanone + Reduced Oxidizing Agent

The efficiency and selectivity of this oxidation can be influenced by the reaction conditions, including temperature, solvent, and the specific oxidizing agent employed. Milder oxidizing agents are often preferred to minimize the risk of over-oxidation or cleavage of the carbon-carbon bond.

| Reactant | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 2-Amino-3-pentanone |

| This compound | Chromium Trioxide (CrO₃) | 2-Amino-3-pentanone |

Reduction Reactions: Selective Transformation of Functional Groups

While the hydroxyl group in this compound is already in a reduced state, the potential for reduction lies in derivatives of the molecule. For instance, the corresponding amino ketone, 2-amino-3-pentanone, can be reduced to form this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the choice of the reducing agent and the reaction conditions.

Selective reduction of one functional group in the presence of the other is a key consideration in the chemistry of amino alcohols. Protecting group strategies are often employed to achieve such selectivity. For instance, the amino group can be protected, allowing for chemical transformations on the hydroxyl group, after which the protecting group can be removed.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group (-OH) of this compound is inherently a poor leaving group for nucleophilic substitution reactions. libretexts.org To facilitate substitution at the carbon atom bearing the hydroxyl group, it must first be converted into a good leaving group.

One common strategy is the reaction with thionyl chloride (SOCl₂), which transforms the alcohol into the corresponding chloroalkane, 2-chloro-3-aminopentane. This conversion proceeds via a chlorosulfite ester intermediate. The resulting chloroalkane is now susceptible to nucleophilic attack by a wide range of nucleophiles.

Another approach involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, readily displaced by nucleophiles.

Activation of the Hydroxyl Group for Nucleophilic Substitution

| Activating Reagent | Intermediate/Product | Leaving Group |

| Thionyl Chloride (SOCl₂) | 2-Chloro-3-aminopentane | Cl⁻ |

| Tosyl Chloride (TsCl) | 2-(Tosyloxy)pentan-3-amine | TsO⁻ |

| Mesyl Chloride (MsCl) | 2-(Mesyloxy)pentan-3-amine | MsO⁻ |

Once activated, the substituted 2-aminopentane (B145832) can undergo reactions with various nucleophiles, such as halides, cyanide, azide, and alkoxides, to introduce a wide range of functional groups into the molecule.

Derivatization for Complex Molecular Architectures

The presence of both amino and hydroxyl groups makes this compound a valuable building block for the synthesis of more complex molecules through various derivatization reactions.

The amino group of this compound can readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. This is a robust and widely used reaction in organic synthesis. Similarly, the hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives under appropriate conditions, typically in the presence of an acid catalyst.

Selective derivatization can be achieved by controlling the reaction conditions or by using protecting groups. For instance, acylation of the more nucleophilic amino group can often be achieved selectively in the presence of the hydroxyl group.

2-Amino alcohols are important precursors for the synthesis of various heterocyclic compounds, particularly oxazolines. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net The reaction of this compound with a carboxylic acid or its derivative can lead to the formation of a substituted oxazoline (B21484) ring. This cyclization typically proceeds through the initial formation of an N-(2-hydroxyalkyl)amide, which then undergoes acid-catalyzed or dehydrating agent-mediated ring closure to form the oxazoline.

The synthesis of 2-oxazolines from 2-amino alcohols is a well-established method and can be achieved using various reagents and conditions. mdpi.com For example, the reaction can be promoted by strong acids like triflic acid, which facilitates the dehydrative cyclization of the intermediate amide. mdpi.com

This intramolecular cyclization provides a powerful tool for constructing five-membered heterocyclic rings, which are prevalent in many biologically active molecules and are used as chiral ligands in asymmetric catalysis. wikipedia.org

Applications of 2 Aminopentan 3 Ol in Advanced Organic and Inorganic Synthesis

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2-aminopentan-3-ol makes it a significant synthon for constructing stereochemically defined molecules.

Construction of Complex Organic Molecules

Chiral amino alcohols, including derivatives of this compound, serve as key starting materials for the synthesis of complex organic architectures. For instance, specific stereoisomers of this compound have been utilized in the synthesis of anti-β-amino alcohols, which are themselves important intermediates in natural product synthesis and medicinal chemistry . The stereochemical information encoded within the amino alcohol is transferred during these synthetic sequences, leading to enantiomerically enriched target molecules.

Table 1: Example of this compound Derivative in Complex Molecule Synthesis

| Target Class | Specific Role of this compound Derivative | Outcome / Significance | Reference |

| Anti-β-amino alcohols | Chiral building block | Synthesis of enantiomerically enriched intermediates for complex organic synthesis. |

Precursors for Highly Functionalized Systems

The dual amine and hydroxyl functionalities of this compound allow for selective derivatization, enabling the creation of highly functionalized systems. These functional groups can be modified through various reactions, such as acylation, alkylation, or oxidation, to introduce new chemical handles or to incorporate the amino alcohol moiety into larger molecular frameworks. Such derivatization is crucial for developing precursors for pharmaceuticals, agrochemicals, and advanced materials, where precise control over molecular architecture and functionality is paramount.

Ligand Design and Metal-Catalyzed Processes

The presence of both nitrogen and oxygen donor atoms in this compound positions it as a potential ligand precursor for various metal-catalyzed transformations.

Development of Chiral Ligands for Enantioselective Catalysis

Chiral amino alcohols are well-established as effective ligands in asymmetric catalysis. They can coordinate to metal centers, forming chiral environments that dictate the stereochemical outcome of catalytic reactions mdpi.comalfa-chemistry.comscirp.orgrsc.orgull.essciengine.com. The amine and hydroxyl groups can act as bidentate (N,O) or even tridentate ligands, depending on the specific structure and metal center mdpi.com. While direct literature detailing the use of this compound specifically in the development of new chiral ligands for enantioselective catalysis is limited in the provided search results, the general principle holds that its structure is amenable to forming chiral complexes with transition metals. Such ligands derived from amino alcohols are known to facilitate enantioselective additions of organometallic reagents to aldehydes and other transformations scirp.orgrsc.org.

Formation of Metal Complexes with this compound Derivatives

Amino alcohols, in general, readily form coordination complexes with a variety of transition metals, including Zn, Cu, Co, Ni, Mn, and Fe alfa-chemistry.comuni.luacs.orgacs.orgacs.org. These complexes often involve the amino alcohol acting as a chelating ligand, coordinating through both its nitrogen and oxygen atoms. While extensive studies specifically on metal complexes formed directly with this compound were not prominently found in the provided search results, related compounds like derivatives of pentan-3-ol or other chiral amino alcohols have been extensively studied for their coordination chemistry and structural properties uni.luacs.orgacs.orgacs.org. The ability to form stable metal complexes is fundamental to their application in catalysis.

Catalytic Activity in Specific Organic Transformations

Metal complexes featuring chiral amino alcohol ligands have demonstrated catalytic activity in a range of organic transformations, including asymmetric hydrogenation, oxidation reactions, and carbon-carbon bond formations mdpi.comalfa-chemistry.comrsc.orgacs.orgconicet.gov.arresearchgate.net. For instance, complexes derived from related chiral amino alcohols have been employed in the enantioselective addition of diethylzinc (B1219324) to aldehydes scirp.orgrsc.org. Furthermore, manganese complexes with amino alcohol-derived ligands have shown catalase-like activity, facilitating the disproportionation of hydrogen peroxide acs.orgconicet.gov.arresearchgate.net. While specific examples directly involving this compound in these catalytic systems are not detailed in the provided search results, its structural features suggest potential for similar applications.

Table 2: General Catalytic Applications of Chiral Amino Alcohol-Derived Metal Complexes

| Metal Center | Ligand Type (General) | Catalyzed Transformation(s) | Significance | Reference (General Class) |

| Zn | Chiral Amino Alcohols | Enantioselective addition of diethylzinc to aldehydes | Synthesis of chiral secondary alcohols with high enantioselectivity. | scirp.orgrsc.org |

| Cu, Co, Ni, Zn | Chiral Amino Alcohols | Various (e.g., anticancer activity studies) | Exploration of biological activities and potential catalytic roles. | alfa-chemistry.com |

| Mn | Amino Alcohol Derivatives | Hydrogen peroxide disproportionation (catalase-like activity) | Biomimetic catalysis for reactive oxygen species management. | acs.orgconicet.gov.arresearchgate.net |

| V | Amino Alcohol Derivatives | Asymmetric epoxidation of allylic alcohols | Synthesis of chiral epoxides, important intermediates in organic synthesis. | mdpi.com |

Computational and Theoretical Studies of 2 Aminopentan 3 Ol

Conformational Analysis and Energy Landscapes

Understanding the three-dimensional arrangement of atoms within a molecule, known as its conformation, is fundamental to predicting its physical and chemical properties. Theoretical methods are extensively used to map out the potential energy surface and identify the most stable arrangements.

Identification of Stable Conformers

Computational techniques, notably Density Functional Theory (DFT), are employed to model the lowest-energy conformers of 2-aminopentan-3-ol . By systematically exploring different spatial arrangements of the molecule's atoms and calculating their relative energies, researchers can identify the most stable conformations. This process is essential for understanding how the molecule exists in isolation and how it might interact with other chemical entities. The visualization and analysis of these conformers often involve established methods such as Newman and Fischer projections, which are standard tools in organic chemistry for representing stereochemistry and spatial relationships scribd.comresearchgate.net. Theoretical models, like the Felkin-Anh model, can also provide insights into conformational preferences during chemical reactions, particularly concerning the approach of reagents to chiral centers ull.es.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, offer a powerful approach to predict and understand molecular properties at an atomic level.

Prediction of Reactivity and Stereoelectronic Properties

DFT calculations are utilized to predict the reactivity of this compound by identifying key reactive sites, such as the nucleophilic amine group and the hydroxyl group . These calculations provide detailed information about the electron distribution and orbital characteristics, which collectively define the molecule's stereoelectronic properties. These properties are critical for understanding how the molecule will behave in various chemical transformations and interactions . For related compounds, DFT has been successfully applied to predict electronic properties and optimize molecular geometries, demonstrating the broad utility of this methodology in chemical research .

Transition-State Modeling for Enantioselectivity Prediction

In the realm of stereoselective synthesis, theoretical studies employ transition-state modeling to predict the enantioselectivity of reactions. By calculating the activation energies for competing reaction pathways leading to different stereoisomers, researchers can anticipate which enantiomer of this compound might be preferentially formed in a catalytic process. This predictive capability is invaluable for designing efficient synthetic routes to specific enantiomers .

Electrostatic Potential Maps for Intermolecular Interactions

Electrostatic potential (ESP) maps are generated through quantum chemical calculations to visualize the distribution of electron density and partial charges across the molecular surface of this compound . These maps are essential for understanding and optimizing intermolecular interactions, such as hydrogen bonding or electrostatic attractions between the molecule and catalysts, substrates, or solvents. By highlighting areas of high and low electron density, ESP maps help in designing more effective catalysts and predicting binding affinities in complex systems .

Data Table: Basic Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | nih.gov |

| Molecular Weight | 103.16 g/mol | nih.gov |

| SMILES | CCC(C(C)N)O | uni.lu |

| InChI | InChI=1S/C5H13NO/c1-3-5(7)4(2)6/h4-5,7H,3,6H2,1-2H3 | uni.lu |

| InChIKey | JPGZDACJIPHKML-UHFFFAOYSA-N | uni.lu |

| Predicted XLogP | 46.3 / 47.3 | nih.gov |

Compound List

this compound

(2r,3s)-3-Aminopentan-2-ol

(2R,3R)-3-Aminopentan-2-ol

(2S,3S)-3-Aminopentan-2-ol Hydrochloride

2-Methyl-2-nitropentan-3-ol

(2S,3R)-2-aminopentan-3-ol

Molecular Dynamics Simulations

Extensive searches for published research detailing molecular dynamics (MD) simulations specifically conducted on this compound did not yield relevant findings. While computational studies on related amino alcohols and derivatives exist, direct simulation data, research findings, or parameters for MD of this compound were not identified in the available literature. Consequently, data tables and detailed research findings for this specific subsection cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization of 2 Aminopentan 3 Ol

Determination of Absolute and Relative Configuration

Establishing the precise three-dimensional arrangement of atoms in 2-aminopentan-3-ol is crucial for understanding its behavior in stereoselective reactions and biological contexts. Several methods are employed for this purpose, often in combination.

Double-Derivatization Methods (e.g., Mosher's Acid Chloride Method)

Chiral derivatizing agents (CDAs) are instrumental in converting enantiomers into diastereomers, which can then be distinguished using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) chemeurope.comoregonstate.eduscribd.com. Mosher's acid chloride, α-methoxy-α-trifluoromethylphenylacetic acid chloride, is a widely used CDA for alcohols and amines chemeurope.comoregonstate.edu. By reacting this compound with both the (R)- and (S)-enantiomers of Mosher's acid chloride, diastereomeric esters are formed. The resulting diastereomers exhibit different chemical shifts in their ¹H NMR spectra due to the influence of the phenyl ring's diamagnetic anisotropy. Specifically, differences in chemical shifts (ΔδSR) between the protons of the ester derived from the (R)-acid chloride and the ester derived from the (S)-acid chloride allow for the assignment of absolute configuration oregonstate.edu. For compounds with multiple chiral centers, like this compound, this method can be applied to one or both stereocenters, potentially requiring careful interpretation of complex spectra.

Advanced NMR Spectroscopy (e.g., 2D NMR)

Beyond simple ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques provide more comprehensive structural and stereochemical information infranalytics.eulibretexts.org. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings through bonds, helping to establish connectivity. NOESY (Nuclear Overhauser Effect SpectroscopY) is particularly valuable for stereochemistry as it detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. This spatial proximity information can be crucial for determining relative configurations and conformational preferences of molecules like this compound libretexts.org. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are also employed to assign signals to specific atoms and confirm structural assignments, which are foundational for stereochemical analysis .

X-ray Crystallography of Derivatives and Metal Complexes

X-ray crystallography remains the definitive method for determining the absolute configuration of a molecule, provided that suitable single crystals can be obtained chemeurope.comucd.ie. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise three-dimensional arrangement of atoms can be elucidated. For this compound, this often involves crystallizing a derivative or a metal complex formed with the compound. For instance, metal complexes of related amino alcohols have been structurally characterized using X-ray diffraction, revealing detailed coordination geometries and confirming stereochemical assignments conicet.gov.arresearchgate.net. The analysis of crystal structures provides unambiguous evidence of the spatial arrangement of functional groups and chiral centers.

Chromatographic Techniques for Chiral Purity and Impurity Profiling

Chromatographic methods are essential for assessing the enantiomeric purity of this compound and for identifying and quantifying any impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers uma.esheraldopenaccess.us. By using a chiral stationary phase (CSP) in the HPLC column, enantiomers of this compound can be resolved based on their differential interactions with the chiral environment of the stationary phase. Common CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak IA/IB or Chiralcel OD-H), are employed with mobile phases typically consisting of hexane (B92381) and isopropanol (B130326) mixtures beilstein-journals.org. The resulting chromatogram allows for the calculation of enantiomeric excess (ee), which is a measure of the optical purity. This technique is also vital for impurity profiling, as it can separate and detect structurally related impurities, including diastereomers or degradation products, that might co-elute with achiral methods .

Future Research Directions and Emerging Trends for 2 Aminopentan 3 Ol

Development of Novel and Sustainable Synthetic Pathways

The synthesis of chiral vicinal amino alcohols is a significant focus in organic chemistry due to their prevalence in pharmaceuticals and bioactive molecules. rsc.org Future research on 2-Aminopentan-3-ol will likely concentrate on moving beyond traditional synthetic methods towards more sustainable and efficient pathways.

Key areas of development include:

Biocatalytic Synthesis : The use of enzymes to synthesize chiral molecules offers high selectivity under mild conditions. nih.govresearchgate.net Future pathways could employ enzymes like transaminases and ketoreductases in multi-step cascades to produce specific stereoisomers of this compound from simple, renewable precursors like amino acids and simple sugars. researchgate.net This approach avoids harsh reagents and minimizes waste.

Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation of the corresponding α-amino ketones is a powerful method for producing chiral 1,2-amino alcohols with high enantiomeric purity. rsc.org Research into developing novel iridium or ruthenium-based catalysts could provide a direct and highly efficient route to enantiopure this compound.

Flow Chemistry : Continuous flow synthesis offers improved safety, scalability, and efficiency compared to batch processes. nih.gov Developing a continuous and convergent synthesis for this compound, potentially integrating modules for key steps like epoxidation and aminolysis, could make its production more industrially viable and sustainable. nih.gov

Photo-initiated Reactions : Recent breakthroughs have demonstrated the use of light and a photocatalyst to synthesize vicinal amino alcohols from readily available alkenes. uni-muenster.de Applying this energy-transfer methodology could open up new, efficient pathways to this compound and its derivatives. uni-muenster.de

| Pathway | Key Advantages | Potential Research Focus | Primary Substrates |

|---|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions, renewable feedstocks | Enzyme discovery and engineering (transaminases, reductases) | Amino acids, simple aldehydes/ketones |

| Asymmetric Hydrogenation | High efficiency, excellent enantiomeric control | Development of novel metal-ligand complexes (Ir, Ru, Rh) | α-Amino ketones |

| Flow Chemistry | Scalability, improved safety, process intensification | Module design, reagent optimization for continuous processes | Epoxides, phenols, amines |

| Photocatalysis | Energy efficiency, novel reactivity | Design of new photocatalysts and reaction conditions | Unactivated alkenes |

Exploration of Undiscovered Catalytic Utilities

Chiral amino alcohols are highly valued as ligands and auxiliaries in asymmetric synthesis. rsc.orgnih.gov The bifunctional nature (amino and hydroxyl groups) of this compound makes it an excellent candidate for a chiral ligand precursor, capable of coordinating with metal centers to create catalysts for enantioselective reactions.

Future research will likely explore its utility in:

Asymmetric Reductions : Amino alcohols can be converted into oxazaborolidine catalysts, which are effective in the highly enantioselective reduction of ketones with borane (B79455). mdpi.com this compound could serve as a precursor for new catalysts in this class.

Transfer Hydrogenation : As precursors to ligands such as phosphine-oxazolines (PHOX), amino alcohols are used to form ruthenium or iridium complexes that catalyze the asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols. mdpi.com

Carbon-Carbon Bond Formation : New ligands derived from this compound could be developed for metal-catalyzed reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral catalysts. rsc.org

Propargylic Substitution : Copper-catalyzed asymmetric propargylic substitution is a key reaction for creating chiral centers. researchgate.net Derivatives of this compound could be investigated as new ligands to improve the efficiency and selectivity of these transformations.

Integration with Green Chemistry Principles and Methodologies

Future research into this compound will be heavily influenced by the principles of green chemistry, aiming to reduce the environmental impact of its synthesis and application. chemijournal.com

| Green Chemistry Principle | Application in this compound Research |

|---|---|

| Prevention | Designing synthetic routes that minimize byproducts and waste from the outset. |

| Atom Economy | Prioritizing addition reactions (e.g., hydrogenation, aminohydroxylation) over substitution or elimination reactions. |

| Less Hazardous Chemical Syntheses | Replacing toxic solvents and reagents with safer alternatives, such as water, ethanol (B145695), or solvent-free systems. |

| Use of Renewable Feedstocks | Developing biocatalytic routes that start from biomass-derived materials like amino acids or sugars. nih.gov |

| Catalysis | Using catalytic amounts of a substance (e.g., metal complexes, enzymes) instead of stoichiometric reagents to reduce waste. mdpi.com |

| Design for Degradation | Designing derivatives or applications where the molecule can safely degrade after use. |

A key trend is the move away from hazardous solvents and stoichiometric reagents. Research will focus on developing catalytic systems that can operate in water or other environmentally benign solvents. Furthermore, the use of renewable feedstocks, such as converting bio-derived platform chemicals into precursors for this compound, represents a significant long-term goal for sustainable production. nih.gov

Advanced Computational Design of Derivatives and Catalytic Systems

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules and catalysts, reducing the need for extensive trial-and-error experimentation.

Emerging trends in this area for this compound include:

Ligand Design : Using molecular modeling, researchers can design derivatives of this compound with modified steric and electronic properties to act as more effective ligands. Computational tools can predict how these modified ligands will bind to a metal center and influence the outcome of a catalytic reaction.

Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to study the transition states of reactions catalyzed by this compound-based systems. This insight helps in understanding the source of enantioselectivity and provides a rational basis for catalyst improvement.

Virtual Screening : Computational methods can be used to screen virtual libraries of this compound derivatives for potential biological activity or for their suitability as chiral catalysts in various reactions. mdpi.com

Predictive Modeling : By studying structure-activity relationships, computational models can predict the properties of new, unsynthesized derivatives. For example, modeling can be used to design a derivative with a specific pKa to optimize its performance under certain pH conditions, a strategy used in designing pH-specific drugs.

This in silico approach will be crucial for rationally designing the next generation of catalysts and functional molecules derived from the this compound scaffold, saving time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Aminopentan-3-ol, and what reaction conditions critically influence yield?

- Methodological Answer : A common approach involves multi-step synthesis starting from aldehydes (e.g., butanal) via reductive amination or nucleophilic substitution. Key steps include protecting the hydroxyl group, introducing the amine via catalytic hydrogenation (e.g., H₂ with Pd/C), and deprotection. Reaction temperature, solvent polarity, and catalyst selection significantly impact yield. For example, reducing agents like sodium cyanoborohydride can improve selectivity in aqueous conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-approved respiratory protection (e.g., P95 filters for particulates) and chemical-resistant gloves (nitrile or neoprene). Ensure local exhaust ventilation to limit inhalation exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Avoid discharge into drains due to potential aquatic toxicity .

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to assign hydroxyl (-OH) and amine (-NH₂) proton signals (δ 1–5 ppm) and carbon environments. IR spectroscopy can confirm functional groups (O-H stretch ~3200–3600 cm⁻¹, N-H bend ~1600 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular ion peaks (m/z ~117 for C₅H₁₃NO). Cross-reference with literature data for analogous amino alcohols .

Q. How does the reactivity of this compound compare to its structural analogs in substitution reactions?

- Methodological Answer : The tertiary hydroxyl and secondary amine groups create steric hindrance, reducing nucleophilicity compared to primary analogs like 1-aminopentan-2-ol. Substitution reactions (e.g., acylation) require activating agents (e.g., DCC/DMAP) to improve efficiency. Positional isomerism (e.g., 3- vs. 4-aminopentanols) alters regioselectivity in ring-forming reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer : Systematically replicate experiments under controlled conditions (pH, temperature, solvent purity). Use differential scanning calorimetry (DSC) to assess thermal stability and Karl Fischer titration to quantify hygroscopicity. Cross-validate data using orthogonal methods (e.g., HPLC vs. GC for purity analysis) and report detailed experimental parameters to isolate variables .

Q. What strategies enhance enantiomeric purity in the asymmetric synthesis of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., Ru-BINAP complexes) for kinetic resolution during reductive amination. Optimize solvent polarity (e.g., THF vs. MeOH) to favor transition-state stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR using chiral shift reagents. Dynamic kinetic resolution at low temperatures (-20°C) can further improve ee .

Q. How do pH and temperature affect the stability of this compound during long-term storage?

- Methodological Answer : Store at 2–8°C in inert atmospheres (N₂ or Ar) to prevent oxidation. Stability studies show degradation accelerates above 25°C or in acidic conditions (pH < 4), forming imine byproducts. Use buffered solutions (pH 6–8) and antioxidants (e.g., BHT) to prolong shelf life. Regularly assess purity via TLC or LC-MS .

Q. What mechanistic insights explain competing pathways in this compound derivatization (e.g., acylation vs. oxidation)?

- Methodological Answer : The hydroxyl group’s proximity to the amine facilitates intramolecular hydrogen bonding, reducing acylation efficiency. Steric effects favor oxidation (e.g., with KMnO₄) to ketones over substitution. Computational modeling (DFT) can predict transition-state energies to guide reagent selection (e.g., bulky acylating agents to minimize steric clash) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.